4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine
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Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine is a chemical compound that belongs to the class of sulfonamides. This compound features a morpholine ring attached to a benzodioxane moiety through a sulfonyl linkage. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine typically involves the reaction of 2,3-dihydro-1,4-benzodioxane-6-amine with a sulfonyl chloride derivative in the presence of a base. For instance, the reaction of 2,3-dihydro-1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields the corresponding sulfonamide . This intermediate can then be further reacted with morpholine under suitable conditions to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure but with a bromine atom.
N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Variations in the substituents on the nitrogen atom.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-19(15,13-3-5-16-6-4-13)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJPWDHLIDOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967699 |
Source
|
Record name | 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5318-93-4 |
Source
|
Record name | 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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